"synthesis and characterization of 4-(1-naphthalen-1-yl-vinyl)-1H-imidazole"
"synthesis and characterization of 4-(1-naphthalen-1-yl-vinyl)-1H-imidazole"
This guide details the synthesis and characterization of 4-[(E)-2-(naphthalen-1-yl)vinyl]-1H-imidazole .
Note on Nomenclature: The name "4-(1-naphthalen-1-yl-vinyl)-1H-imidazole" implies a vinyl linker connecting the imidazole and naphthalene rings. In medicinal chemistry, this predominantly refers to the linear, conjugated styryl-like analog (1,2-disubstituted ethene), which maximizes
Executive Summary
The target molecule features an imidazole ring conjugated to a naphthalene system via a vinyl linker. This scaffold mimics the structure of urocanic acid and nafimidone , serving as a potential inhibitor of heme-containing enzymes (e.g., CYP17, CYP19) or as a fluorescent probe. The synthesis requires a convergent strategy to establish the alkene geometry while managing the acidic proton of the imidazole nitrogen.
Key Challenges:
-
Regioselectivity: Controlling the
ratio of the olefin. -
Chemospecificity: Preventing N-alkylation or quenching of the ylide by the acidic imidazole N-H (pKa ~14).
-
Stability: Vinyl imidazoles can be prone to polymerization under radical conditions.[1]
Retrosynthetic Analysis
The most reliable disconnection for the vinyl linker is the Wittig Olefination . This approach allows for the separate preparation of the heterocyclic aldehyde and the aromatic phosphonium salt.
Disconnection Logic:
-
C=C Bond Cleavage: Disconnects to 1-Naphthaldehyde and an Imidazole Ylide , OR 4-Formylimidazole and a Naphthyl Ylide .
-
Selection: The route using 4-Formylimidazole as the electrophile and (1-Naphthylmethyl)triphenylphosphonium chloride as the ylide precursor is preferred. Imidazole aldehydes are stable, and non-stabilized ylides (derived from the naphthyl salt) typically favor the (
)-alkene, but under Schlosser modification or thermodynamic equilibration, the desired ( )-isomer can be obtained. -
Protection: The N-H of imidazole must be protected (Trityl group) to prevent proton transfer to the highly basic ylide.
Figure 1: Retrosynthetic strategy employing a convergent Wittig coupling.
Detailed Synthetic Protocols
Step 1: Protection of 4-Formylimidazole
The N1-H proton of imidazole interferes with strong bases. We protect it with a Trityl (Triphenylmethyl) group, which is bulky (preventing N3 alkylation) and acid-labile.
-
Reagents: 4-Formylimidazole (1.0 eq), Trityl chloride (1.1 eq), Triethylamine (Et
N, 2.0 eq). -
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Protocol:
-
Dissolve 4-formylimidazole (10 mmol) in dry DMF (20 mL) under N
. -
Add Et
N (20 mmol) and cool to 0 °C. -
Add Trityl chloride (11 mmol) portion-wise over 15 minutes.
-
Stir at Room Temperature (RT) for 4 hours. Precipitation of Et
N·HCl is observed. -
Workup: Pour into ice water (100 mL). Filter the white precipitate. Recrystallize from Ethanol.
-
Yield: Typically >85%.
-
Step 2: Synthesis of Phosphonium Salt
-
Reagents: 1-(Chloromethyl)naphthalene (1.0 eq), Triphenylphosphine (PPh
, 1.05 eq). -
Solvent: Toluene or Xylene.
-
Protocol:
-
Dissolve 1-(chloromethyl)naphthalene (10 mmol) and PPh
(10.5 mmol) in Toluene (30 mL). -
Reflux (110 °C) for 12–16 hours.
-
Cool to RT. The phosphonium salt will precipitate as a white solid.
-
Filter, wash with cold diethyl ether (to remove excess PPh
), and dry under vacuum. -
Product: [(1-Naphthylmethyl)triphenylphosphonium] chloride.
-
Step 3: Wittig Olefination
This step constructs the C=C bond. Using a strong base generates the semi-stabilized ylide.
-
Reagents: Phosphonium Salt (Step 2, 1.1 eq), 1-Trityl-4-formylimidazole (Step 1, 1.0 eq), Base (LiHMDS or NaH).
-
Solvent: Anhydrous THF.
-
Protocol:
-
Suspend the Phosphonium salt (11 mmol) in anhydrous THF (50 mL) at 0 °C under Argon.
-
Ylide Formation: Add LiHMDS (1.0 M in THF, 12 mmol) dropwise. The solution typically turns deep orange/red (characteristic of the ylide). Stir for 30–60 mins at 0 °C.
-
Addition: Add a solution of 1-Trityl-4-formylimidazole (10 mmol) in THF (10 mL) dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Add saturated NH
Cl solution. -
Extraction: Extract with Ethyl Acetate (3x). Dry organics over MgSO
and concentrate. -
Purification: The crude contains Triphenylphosphine oxide (TPPO). Pass through a short silica plug (Hexane/EtOAc) to isolate the Trityl-protected alkene .
-
Step 4: Deprotection (Detritylation)
-
Reagents: Trifluoroacetic acid (TFA) or dilute HCl.
-
Protocol:
-
Dissolve the intermediate in DCM (20 mL).
-
Add TFA (2 mL) and stir at RT for 2 hours. (TLC will show conversion to a more polar spot).
-
Neutralization: Carefully neutralize with saturated NaHCO
(pH ~8). -
Isolation: Extract with EtOAc/Isopropanol (9:1) to ensure recovery of the free imidazole.
-
Final Purification: Recrystallization from Methanol/Water or Column Chromatography (DCM/MeOH 95:5).
-
Mechanistic Insights
The Wittig reaction proceeds via a [2+2] cycloaddition.
-
Ylide Formation: The base deprotonates the benzylic carbon of the phosphonium salt, forming a resonance-stabilized carbanion (Ylide).
-
Betaine/Oxaphosphetane: The nucleophilic ylide attacks the aldehyde carbonyl.
-
Elimination: The driving force is the formation of the strong P=O bond in Triphenylphosphine oxide, expelling the alkene.
-
Stereochemistry: Non-stabilized ylides (like alkyl-phosphoranes) favor Z-alkenes (kinetic control). However, semi-stabilized ylides (benzyl-like) often give mixtures. The E-isomer is thermodynamically favored and can be enriched by isomerization (e.g., Iodine trace) if necessary.
Figure 2: Mechanistic pathway of the Wittig Olefination.
Characterization & Validation
To ensure scientific integrity, the following data profile must be met.
Data Summary Table
| Parameter | Expected Value/Observation | Method of Validation |
| Appearance | Pale yellow to off-white solid | Visual Inspection |
| Melting Point | 180–210 °C (Derivative dependent) | Capillary Melting Point |
| MS (ESI+) | [M+H] | Mass Spectrometry |
| Coupling Constant ( | ||
| Stereochemistry |
Key NMR Signals (DMSO- )
-
Imidazole C2-H: Singlet at ~7.7–7.9 ppm.
-
Vinyl Protons: Two doublets. The coupling constant
is critical:- Hz: Confirms (E)-Trans configuration (Target).
- Hz: Indicates (Z)-Cis configuration (Impurity).
-
Naphthalene: Multiplet cluster at 7.4–8.2 ppm.[2]
Troubleshooting
-
Low Yield in Step 3: Ensure reagents are strictly anhydrous. Moisture quenches the ylide immediately.
-
Z-Isomer Dominance: If the Z-isomer is major, reflux the crude alkene in Toluene with a catalytic amount of Iodine (
) to isomerize it to the thermodynamic E-isomer before deprotection. -
Polymerization: Avoid storing the free vinyl imidazole in solution for long periods; store as a solid at -20 °C.
References
-
Wittig Reaction on Imidazoles
- Source: Organic Chemistry Portal. "Wittig Reaction".
-
URL:[Link]
-
Synthesis of Styryl-Imidazoles (Analogous Protocol)
-
Urocanic Acid Derivatives (Structural Basis)
-
Heck Coupling Alternative (Vinyl Imidazole)
Sources
- 1. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US8617528B2 - Compositions and methods for stabilizing ingredients using 2,4-pentanedione compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
